![molecular formula C15H16N2O4S B14185350 2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide CAS No. 919997-66-3](/img/structure/B14185350.png)
2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a biphenyl group, a sulfamoyl group, and a hydroxyacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide typically involves multiple steps, starting with the preparation of the biphenyl derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
This can be achieved through the reaction of the biphenyl derivative with a sulfonamide reagent under basic conditions . The final step involves the addition of the hydroxyacetamide group, which can be accomplished through the reaction of the sulfamoyl derivative with an acylating agent such as acetic anhydride .
Industrial Production Methods
Industrial production of 2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Nitro derivatives, halogenated biphenyls
Aplicaciones Científicas De Investigación
2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . This inhibition can lead to downstream effects on cellular processes, such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 3-methyl-: Similar in structure but lacks the sulfamoyl and hydroxyacetamide groups.
1,1’-Biphenyl, 2-methyl-: Another biphenyl derivative with a different substitution pattern.
Uniqueness
The uniqueness of 2-{[([1,1’-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide lies in its combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the sulfamoyl group enhances its solubility and reactivity, while the hydroxyacetamide group contributes to its potential as an enzyme inhibitor .
Propiedades
Número CAS |
919997-66-3 |
|---|---|
Fórmula molecular |
C15H16N2O4S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
N-hydroxy-2-[(3-phenylphenyl)methylsulfamoyl]acetamide |
InChI |
InChI=1S/C15H16N2O4S/c18-15(17-19)11-22(20,21)16-10-12-5-4-8-14(9-12)13-6-2-1-3-7-13/h1-9,16,19H,10-11H2,(H,17,18) |
Clave InChI |
ILMZZJACKDFMKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC(=C2)CNS(=O)(=O)CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



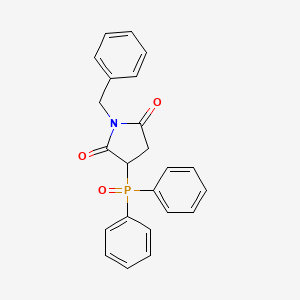
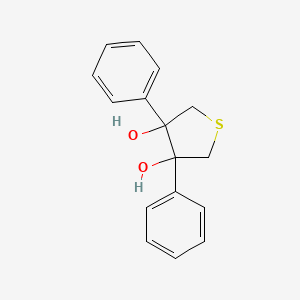
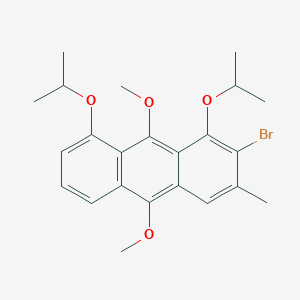
![2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185308.png)
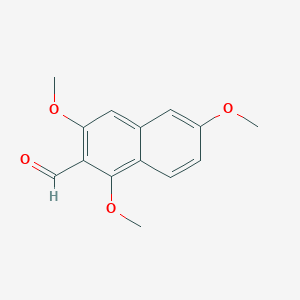
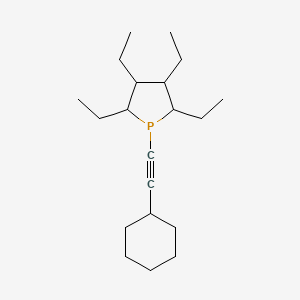
![9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B14185328.png)
![Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14185331.png)
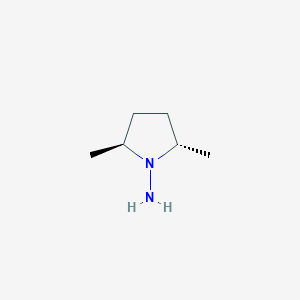

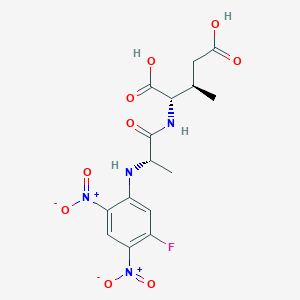
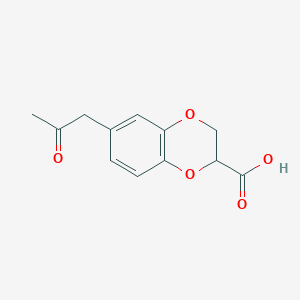
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol](/img/structure/B14185353.png)
